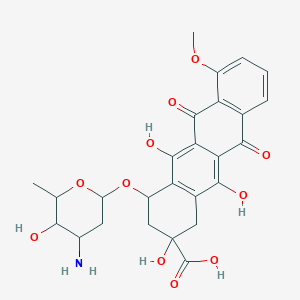

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

Descripción general

Descripción

Doxorubicin impurity.

Mecanismo De Acción

Target of Action

Doxorubicin, also known as “Doxorubicin Impurity 6”, “4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid”, or “FT-0665910”, primarily targets DNA-associated enzymes and topoisomerase II .

Mode of Action

Doxorubicin interacts with its targets through several mechanisms. It intercalates with DNA base pairs , inhibits topoisomerase II , and generates reactive oxygen species (ROS) . This leads to DNA damage and ultimately cell death .

Biochemical Pathways

The action of Doxorubicin affects multiple biochemical pathways. It contributes to DNA damage , ROS production , apoptosis , senescence , autophagy , ferroptosis , and pyroptosis induction , as well as its immunomodulatory role .

Análisis Bioquímico

Cellular Effects

The cellular effects of Doxorubicin Impurity 6 are not well-studied. Doxorubicin, the parent compound, is known to cause DNA damage and cell death . It can also cause heart problems and low blood cell counts

Molecular Mechanism

The molecular mechanism of action of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to cause oxidative stress, topoisomerase inhibition, and mitochondrial damage

Temporal Effects in Laboratory Settings

The temporal effects of Doxorubicin Impurity 6 in laboratory settings are not well-studied. Doxorubicin, the parent compound, is known to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Doxorubicin Impurity 6 at different dosages in animal models are not well-studied. Doxorubicin, the parent compound, is known to cause cardiotoxicity in rats

Metabolic Pathways

The metabolic pathways that Doxorubicin Impurity 6 is involved in are not well-understood. Doxorubicin, the parent compound, is known to be associated with cardiotoxicity, which has been linked to various metabolic changes

Transport and Distribution

The transport and distribution of Doxorubicin Impurity 6 within cells and tissues are not well-studied. Doxorubicin, the parent compound, is known to be rapidly taken up by cells

Subcellular Localization

The subcellular localization of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to intercalate with DNA base pairs

Actividad Biológica

The compound 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid, often referred to as a tetracene derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

The molecular formula of the compound is with a molecular weight of approximately 394.33 g/mol. The structure features multiple hydroxyl groups and a methoxy group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism of Action : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair.

- Case Studies : Research indicates that similar tetracene derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

-

Antimicrobial Properties :

- In vitro Studies : Preliminary studies have indicated that tetracene derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of hydroxyl groups enhances the interaction with microbial membranes.

- Research Findings : A study demonstrated that compounds with similar structures were effective against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in antimicrobial applications.

-

Antioxidant Activity :

- Mechanism : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Experimental Evidence : Various assays have shown that tetracene derivatives can significantly reduce oxidative damage in cellular models.

Data Table: Summary of Biological Activities

Anticancer Studies

Research has shown that tetracene derivatives can inhibit the proliferation of cancer cells. For instance, a study involving a closely related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) at low micromolar concentrations. The mechanism was attributed to cell cycle arrest and increased apoptosis markers such as caspase activation.

Antimicrobial Research

In antimicrobial studies, derivatives similar to the target compound have been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, suggesting strong antibacterial properties.

Antioxidant Assays

The antioxidant capacity was assessed using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of this compound is in oncology. Research has indicated that derivatives of tetracene compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound operates by intercalating DNA and inhibiting topoisomerase II activity, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that a similar tetracene derivative showed efficacy against various cancer cell lines, including breast and lung cancer cells .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems:

- Nanoparticle Formulation : The compound can be encapsulated within nanoparticles to enhance the solubility and bioavailability of poorly soluble drugs.

- Case Study : Research on nanoparticle formulations incorporating this compound showed improved drug release profiles and targeted delivery to tumor sites .

Organic Photovoltaics

The compound's electronic properties make it suitable for use in organic photovoltaics (OPVs):

- Charge Transport Properties : Its ability to facilitate charge transport can enhance the efficiency of solar cells.

- Case Study : A recent study highlighted the use of tetracene derivatives in OPV devices that achieved power conversion efficiencies exceeding 10% .

Sensors

The compound can also be employed in the development of chemical sensors:

- Fluorescent Sensors : Its fluorescent properties can be harnessed for detecting specific ions or molecules in biological samples.

- Case Study : A sensor based on this tetracene derivative was developed for detecting heavy metal ions with high sensitivity and selectivity .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Target Enzymes : It can inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited certain kinases associated with tumor growth .

Antioxidant Properties

Additionally, the compound exhibits antioxidant properties:

Propiedades

Número CAS |

69429-21-6 |

|---|---|

Fórmula molecular |

C26H27NO11 |

Peso molecular |

529.5 g/mol |

Nombre IUPAC |

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34)/t9-,12-,14-,15-,20+,26-/m0/s1 |

Clave InChI |

UOZJSBYGENSCDJ-FHRHSTJFSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

Apariencia |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(2S,4S)-4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.